molecular formula C49H46Cl2O2P2Ru B12281772 [Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride

[Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride

Cat. No.: B12281772
M. Wt: 900.8 g/mol
InChI Key: BOERIKXMDOKSHH-UHFFFAOYSA-L
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Description

[Chloro®-C3-TunePhos)(p-cymene)ruthenium(II)] chloride:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [Chloro®-C3-TunePhos)(p-cymene)ruthenium(II)] chloride typically involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with the p-cymene ligand and the chiral phosphine ligand ®-C3-TunePhos. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the coordination of the ligands to the ruthenium center .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: [Chloro®-C3-TunePhos)(p-cymene)ruthenium(II)] chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield new ruthenium-phosphine complexes, while oxidation reactions can produce higher oxidation state ruthenium species .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C49H46Cl2O2P2Ru

Molecular Weight

900.8 g/mol

IUPAC Name

(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);dichloride

InChI

InChI=1S/C39H32O2P2.C10H14.2ClH.Ru/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-13-24-34-38(36)39-35(41-29-15-28-40-34)25-14-27-37(39)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33;1-8(2)10-6-4-9(3)5-7-10;;;/h1-14,16-27H,15,28-29H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2

InChI Key

BOERIKXMDOKSHH-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1COC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OC1.[Cl-].[Cl-].[Ru+2]

Origin of Product

United States

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